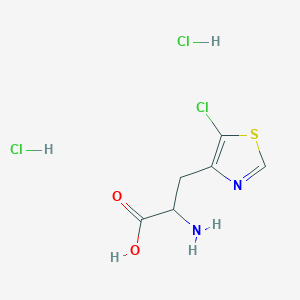

2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride is a compound that contains a 2-aminothiazole scaffold . This scaffold is a characteristic structure in drug development and has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases with high therapeutic influence .

Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds often involves the condensation of thiourea and an alpha-halo ketone . For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis

The 2-aminothiazole scaffold is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

2-Aminothiazole-based compounds are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole-based compounds can vary. For example, 2-aminothiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Luminescent Materials and Biological Studies

Thiazole-based ligands, such as those derived from 2-aminothiazole, have been employed to synthesize metal complexes with luminescent properties. These complexes exhibit potential for various applications, including as luminescent materials. Additionally, their biological activities, albeit sometimes non-significant, suggest avenues for further exploration in bioactive material development (Kanwal et al., 2020).

Hydrogel Modification for Medical Applications

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including 2-aminothiazole derivatives, show increased thermal stability and promising biological activities. These findings indicate potential medical applications, such as in drug delivery systems or tissue engineering (Aly & El-Mohdy, 2015).

Antimicrobial Agents

Thiazole compounds synthesized through various chemical modifications have shown antimicrobial properties. For instance, formazans derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been evaluated for their antimicrobial activity, suggesting the utility of thiazole derivatives as potential antimicrobial agents (Sah et al., 2014).

Anticancer Activity

The synthesis of S-glycosyl and S-alkyl derivatives of thiazole-containing compounds has led to the identification of molecules with significant anticancer activities. This underscores the potential of thiazole derivatives in the development of new anticancer therapies (Saad & Moustafa, 2011).

Antihypertensive Agents

Thiazole derivatives have been synthesized with potential antihypertensive properties. The exploration of such compounds demonstrates the diverse pharmacological applications of thiazole-based molecules (Samel & Pai, 2010).

作用機序

2-Aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . This suggests that these compounds could decrease drug resistance and reduce unpleasant side effects, making them desirable for anticancer drug discovery .

将来の方向性

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Given its broad pharmacological spectrum, future research could focus on the design and development of different 2-aminothiazole derivatives to pursue potent anticancers and other therapeutics . This could potentially lead to the discovery of new drugs with lesser side effects and increased efficacy .

特性

IUPAC Name |

2-amino-3-(5-chloro-1,3-thiazol-4-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S.2ClH/c7-5-4(9-2-12-5)1-3(8)6(10)11;;/h2-3H,1,8H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMHOMHMASXRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Cl)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide](/img/structure/B2736378.png)

![3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2736383.png)

![1-(3-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2736384.png)

![N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736386.png)

![ETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE](/img/structure/B2736388.png)

![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2736390.png)

![(1R,5S)-8-(thiophen-2-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2736397.png)

![4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2736400.png)